molecular formula C17H18N2O4 B5644723 N-[4-(acetylamino)phenyl]-2-(4-methoxyphenoxy)acetamide

N-[4-(acetylamino)phenyl]-2-(4-methoxyphenoxy)acetamide

Cat. No.: B5644723
M. Wt: 314.34 g/mol
InChI Key: LELZVNNLVDDDMK-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-(4-methoxyphenoxy)acetamide is an organic compound with the molecular formula C16H16N2O3 It is known for its unique chemical structure, which includes an acetylamino group attached to a phenyl ring, and a methoxyphenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-(4-methoxyphenoxy)acetamide typically involves the following steps:

    Acetylation: The starting material, 4-aminophenol, undergoes acetylation using acetic anhydride to form N-(4-acetylamino)phenol.

    Etherification: N-(4-acetylamino)phenol is then reacted with 4-methoxyphenol in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-(4-methoxyphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, while the methoxyphenoxy group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylamino-phenyl)-2-phenoxyacetamide
  • N-(4-acetylamino-phenyl)-2-chloroacetamide
  • N-(4-acetylamino-phenyl)-2-(4,5-dicyano-phenoxy)acetamide

Uniqueness

N-[4-(acetylamino)phenyl]-2-(4-methoxyphenoxy)acetamide is unique due to the presence of both an acetylamino group and a methoxyphenoxy group. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-12(20)18-13-3-5-14(6-4-13)19-17(21)11-23-16-9-7-15(22-2)8-10-16/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELZVNNLVDDDMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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